2-氯-N-甲基乙胺盐酸盐

描述

2-Chloro-N-methylethanamine hydrochloride is a chemical compound that is not directly studied in the provided papers. However, related compounds and their degradation products, such as 2-chloroethyl alkylating intermediates, have been investigated. These studies provide insights into the behavior of chloroethyl groups in various conditions, which could be relevant to understanding the properties and reactions of 2-chloro-N-methylethanamine hydrochloride .

Synthesis Analysis

The synthesis of related compounds involves the degradation of nitrosoureas under physiological conditions, leading to the formation of various degradation products including 2-chloroethanol, which suggests the presence of a 2-chloroethyl alkylating intermediate . This intermediate could potentially be related to the synthesis or degradation pathways of 2-chloro-N-methylethanamine hydrochloride, although the exact synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-chloro-N-methylethanamine hydrochloride has been analyzed using techniques such as gas electron diffraction (GED) and vibrational spectroscopy. For instance, the structural and conformational properties of N-chloro-N-ethylethanamine were studied, revealing the existence of multiple conformers and providing detailed geometric parameters . These methods and findings could be applied to deduce the molecular structure of 2-chloro-N-methylethanamine hydrochloride.

Chemical Reactions Analysis

The chemical reactions of related compounds, such as the degradation of nitrosoureas, involve the formation of a 2-chloroethyl carbonium ion, which acts as an alkylating species . This suggests that 2-chloro-N-methylethanamine hydrochloride could also undergo reactions that involve the formation of alkylating intermediates or ions, potentially leading to various reaction products depending on the environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-chloro-N-methylethanamine hydrochloride, such as 2-chloro-4-methylaniline and 2-chloro-6-methylaniline, have been characterized using FTIR and FT-Raman spectroscopy. These studies provide information on vibrational frequencies and the influence of substituents on the vibrational modes . Although the exact properties of 2-chloro-N-methylethanamine hydrochloride are not provided, similar analytical techniques could be used to determine its physical and chemical properties.

科学研究应用

环境科学中的氯化化合物

三氯生 (TCS) 等氯化化合物已被广泛研究其在环境中的出现、毒性和降解。这些研究强调了氯化化合物的环境影响、它们的持久性以及在消费品中广泛使用相关的风险。例如,三氯生是一种合成抗菌剂,存在于各种家用和个人护理产品中,由于污水处理厂的部分去除,已在不同的环境区室中被检测到。它在环境中的存在引起了对水生生物毒性的担忧,以及通过氯化、生物甲基化和光氧化等转化过程形成更具毒性和持久性的化合物的可能性 (贝杜等人,2012)。

毒理学和公共卫生中的氯化化合物

对其他氯化化合物(如二氯甲烷(亚甲基氯)、毒死蜱和甲基氯异噻唑啉酮/甲基异噻唑啉酮 (MCI/MI))的研究重点关注其毒理作用、对人类健康的潜在风险和作用机制。这些研究通常旨在评估接触这些化合物的风险,特别是关于癌症风险、神经发育影响和过敏接触潜力的风险。例如,流行病学对二氯甲烷和癌症风险的见解表明对不同形式的癌症有不同的影响,一些研究观察到接触与特定癌症风险增加之间的关联 (库珀等人,2011)。

农业和工业应用中的氯化化合物

氯化化合物在农业中的作用,例如除草剂和杀虫剂的使用,是另一个重要的研究领域。研究已经检查了与接触特定氯化化合物(如百草枯二氯化物)相关的肺毒性机制、临床特征和治疗方案,强调了有效管理和治疗策略以减轻与其使用相关的健康风险的必要性 (迪尼斯-奥利维拉等人,2008)。

安全和危害

未来方向

属性

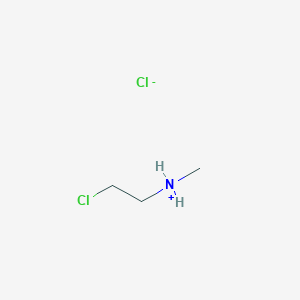

IUPAC Name |

2-chloro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSHJLJPYBUBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884087 | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methylethanamine hydrochloride | |

CAS RN |

4535-90-4 | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4535-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl(methyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。